"Tert-butyl 4-methylenepiperidine-1-carboxylate" properties and structure
"Tert-butyl 4-methylenepiperidine-1-carboxylate" properties and structure
An In-depth Technical Guide to Tert-butyl 4-methylenepiperidine-1-carboxylate
Introduction
Tert-butyl 4-methylenepiperidine-1-carboxylate, also commonly known as 1-Boc-4-methylenepiperidine, is a heterocyclic organic compound featuring a piperidine ring functionalized with a methylene group and protected by a tert-butoxycarbonyl (Boc) group.[1][2] This molecule is a versatile and valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its unique structural features, including the exocyclic double bond and the stable Boc protecting group, make it an ideal starting material for the synthesis of a wide array of complex piperidine derivatives.[1][3] These derivatives are integral components of numerous biologically active compounds and approved pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the properties, structure, synthesis, and applications of tert-butyl 4-methylenepiperidine-1-carboxylate for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The structure of tert-butyl 4-methylenepiperidine-1-carboxylate is characterized by a six-membered piperidine ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis and organic chemistry that is stable under various reaction conditions but can be readily removed under acidic conditions.[1] A key feature is the exocyclic methylene group at the C4 position of the piperidine ring, which serves as a reactive handle for various chemical transformations.
Caption: 2D representation of Tert-butyl 4-methylenepiperidine-1-carboxylate.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is essential for handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 159635-49-1 | [1][4][5][6] |
| Molecular Formula | C₁₁H₁₉NO₂ | [1][2][4][6] |
| Molecular Weight | 197.27 g/mol | [2][4][6] |
| Appearance | Colorless to slightly yellow clear liquid | [1][4] |
| Boiling Point | 80 °C @ 1 mmHg | [1] |
| Density | 0.97 - 1 g/mL | [1][7] |
| Refractive Index (n20D) | 1.46 | [1] |
| Purity | ≥96% (GC) | [1][5] |
| Storage Temperature | 2 - 8 °C, under inert gas (Nitrogen or Argon) | [1][7] |
| pKa | -1.41 ± 0.20 (Predicted) | [7] |
| InChI Key | PDTZMULNKGUIEJ-UHFFFAOYSA-N | [5] |
Experimental Protocols
The reactivity of the exocyclic double bond and the utility of the Boc-protected nitrogen make this compound a staple in synthetic chemistry. Below is a representative experimental protocol for its synthesis.
Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate
A common method for synthesizing the title compound involves the base-mediated elimination of a suitable leaving group from the corresponding 4-substituted piperidine precursor. The following protocol is adapted from a patented procedure.[8]
Reaction Scheme:
-
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate → tert-Butyl 4-methylenepiperidine-1-carboxylate
Materials and Reagents:
-
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (starting material)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas (for inert atmosphere)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (100 g, 340 mmol) in anhydrous DMF (500 mL) in a reaction flask at room temperature.[8]
-
Establish an inert atmosphere by purging the flask with nitrogen gas.[8]
-
Cool the solution to a temperature between 0-10 °C using an ice bath.[8]
-
Add potassium tert-butoxide (t-BuOK) (57.2 g, 510 mmol) to the cooled solution in portions, ensuring the temperature remains controlled.[8]
-
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 1 hour.[8]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the mixture to room temperature.[8]
-
Perform an aqueous workup by adding 1500 mL of water and extracting the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue via vacuum distillation or column chromatography to obtain pure tert-butyl 4-methylenepiperidine-1-carboxylate.
Spectroscopic Data (¹H-NMR):
-
¹H-NMR (CDCl₃, δ in ppm): 4.73 (2H, s), 3.41 (4H, t), 2.17 (4H, t), 1.46 (9H, s).[8]
Caption: Workflow for the synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate.[8]
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. Its structural motifs are found in a variety of therapeutic agents.
Role as a Versatile Intermediate: The primary application lies in its use as a precursor for more complex molecules in drug discovery.[1] The exocyclic methylene group is particularly useful for various addition reactions, while the Boc-protected nitrogen allows for selective deprotection and further functionalization.
-
Synthesis of Piperidine Derivatives: It is a key starting material for creating substituted piperidines, a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.[1]
-
Key Intermediate for Vandetanib: It is a documented intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[3]
-
General Research Chemical: Its stability and reactivity profile make it a useful tool for developing novel compounds in pharmaceuticals and materials science.[1][9]
Caption: Synthetic utility of Tert-butyl 4-methylenepiperidine-1-carboxylate in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), be harmful if inhaled (H332), and may cause respiratory irritation (H335).[5]
-
Precautionary Measures: Use only in a well-ventilated area.[10] Wear protective gloves, clothing, and eye/face protection.[5][11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling.[10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][10] Recommended storage is at 2-8 °C.[1]
Conclusion
Tert-butyl 4-methylenepiperidine-1-carboxylate is a high-value chemical intermediate with significant applications in synthetic organic chemistry and pharmaceutical development. Its well-defined structure and predictable reactivity allow for the efficient construction of complex molecular architectures, particularly those containing the piperidine scaffold. The information provided in this guide offers a technical foundation for researchers and scientists to effectively utilize this compound in their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. manusaktteva.com [manusaktteva.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. 001chemical.com [001chemical.com]
- 5. tert-Butyl 4-methylenepiperidine-1-carboxylate | 159635-49-1 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. tert-Butyl 4-methylenepiperidine-1-carboxylate CAS#: 159635-49-1 [m.chemicalbook.com]
- 8. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. fishersci.com [fishersci.com]
- 11. kishida.co.jp [kishida.co.jp]
